molecular formula C18H25N3O3 B2510253 N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide CAS No. 2034391-06-3

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide

Cat. No. B2510253
CAS RN: 2034391-06-3
M. Wt: 331.416
InChI Key: YXBBUBTXNWLPDW-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-6-(2-(tert-butoxy)ethoxy)nicotinamide, also known as P7C3, is a small molecule that has shown potential in promoting neurogenesis and protecting against neuronal cell death. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were investigating compounds that could enhance the survival of newborn neurons in the hippocampus.

Scientific Research Applications

Thermally-Controlled Chemoselective Reduction

The thermally-controlled chemoselective reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione with Sodium Borohydride has shown to produce novel compounds that could be converted to known compounds to establish their isomeric structures. This process highlights the potential for creating a variety of nicotinamide derivatives under different conditions, emphasizing the versatility of nicotinamide in chemical synthesis (Goto, Saito, & Sato, 1987).

Corrosion Inhibition and Adsorption Behavior

Nicotinamide derivatives, including N-((1H-pyrrol-2-yl)methylene)nicotinamide, have been synthesized and studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution. These studies reveal the potential of nicotinamide derivatives as corrosion inhibitors, highlighting their importance in protecting industrial materials (Chakravarthy, Mohana, & Kumar, 2014).

Modulation of Genotoxicity by Free Radical Scavengers

The modulation of ethoxyquin genotoxicity by free radical scavengers, including derivatives of nicotinamide, in human lymphocytes has been studied, indicating the role of nicotinamide derivatives in reducing DNA damage. This research underscores the potential therapeutic applications of nicotinamide derivatives in mitigating genotoxic effects (Skolimowski, Cieslinska, Zák, Osiecka, & Blaszczyk, 2010).

Substrate Recognition in NNMT

The structural basis of substrate recognition in human Nicotinamide N-Methyltransferase (NNMT) has been elucidated, providing insights into how NNMT catalyzes the N-methylation of nicotinamide and other pyridines. This knowledge is crucial for understanding the metabolic pathways regulated by NNMT and its potential as a molecular target for cancer therapy (Peng, Sartini, Pozzi, Wilk, Emanuelli, & Yee, 2011).

Inhibition Effect on Steel Corrosion

The study on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in an acidic solution highlights the potential use of these compounds in industrial applications to protect metals from corrosion, showcasing the practical applications of nicotinamide derivatives beyond biomedical research (Chakravarthy, Mohana, & Kumar, 2014).

properties

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-13-12-23-16-7-6-15(14-20-16)17(22)19-8-11-21-9-4-5-10-21/h4-7,9-10,14H,8,11-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBBUBTXNWLPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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